molecular formula C13H12N4O B10797260 5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797260
M. Wt: 240.26 g/mol
InChI Key: VFFDMAJXCFVHJC-UHFFFAOYSA-N
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Description

OSM-S-619 is a compound that has garnered interest in scientific research due to its unique properties and potential applications. It is part of a series of compounds being studied for their biological activities and potential therapeutic uses.

Preparation Methods

The synthetic routes for OSM-S-619 involve several steps, including the construction of the core scaffold and subsequent functionalization. The preparation methods typically involve:

    Construction of the Core Scaffold: This involves the formation of the aminothieno pyrimidine core through a series of condensation reactions.

    Functionalization: The core scaffold is then functionalized with various substituents to enhance its biological activity. This may involve halogenation, sulfonation, and other chemical modifications.

Industrial production methods for OSM-S-619 would likely involve scaling up these synthetic routes, optimizing reaction conditions to ensure high yield and purity, and implementing robust purification techniques.

Chemical Reactions Analysis

OSM-S-619 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

OSM-S-619 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an inhibitor of specific enzymes or pathways.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as malaria.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of OSM-S-619 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of Plasmodium falciparum asparagine tRNA synthetase, an enzyme critical for protein synthesis in the malaria parasite . This inhibition occurs through a reaction hijacking mechanism, where the compound forms a covalent adduct with the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

OSM-S-619 is part of a series of aminothieno pyrimidine compounds, including OSM-S-106. Compared to similar compounds, OSM-S-619 has unique structural features that enhance its biological activity. For example, the presence of specific substituents on the pyrimidine ring may increase its binding affinity to target enzymes . Other similar compounds include various derivatives of the aminothieno pyrimidine scaffold, each with different substituents that modulate their activity and selectivity.

Conclusion

OSM-S-619 is a compound with significant potential in scientific research and therapeutic applications. Its unique properties and versatile chemical reactivity make it a valuable tool in the study of biological systems and the development of new treatments for diseases.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H12N4O/c1-2-4-11(5-3-1)6-7-18-13-9-14-8-12-16-15-10-17(12)13/h1-5,8-10H,6-7H2

InChI Key

VFFDMAJXCFVHJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CN=CC3=NN=CN23

Origin of Product

United States

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